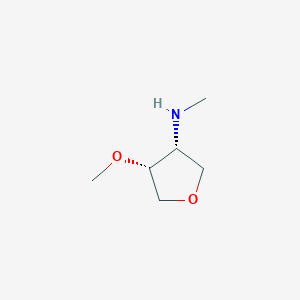
1,2-Bis(2-methylpiperid-1-yl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Structural Chemistry and Crystal Engineering
- The decarbonylation of α-diketones, including compounds structurally related to 1,2-Bis(2-methylpiperid-1-yl)ethane, has been studied, revealing complex fragmentation patterns in their mass spectra, which is significant for understanding the stability and reactivity of these compounds in various chemical environments (Percino et al., 2007).
- The crystal structures of certain co-crystals involving molecules structurally similar to this compound have been elucidated, showing the role of hydrogen bonds in forming linear hydrogen-bonded units, essential for understanding molecular interactions and designing new molecular assemblies (Tabuchi et al., 2015).
Electrooptic Materials and Film Fabrication
- The impact of dibranched, heterocyclic "push-pull" chromophores on electrooptic film fabrication has been investigated, emphasizing the significance of chromophore molecular architecture and film growth methods on the microstructure and optical/electrooptic response of the films. This research can guide the development of advanced electrooptic materials and devices (Facchetti et al., 2006).
Chemical Synthesis and Applications
- The synthesis and characterization of bis-1,2-(4-aryl-2-alkyl-1H- inden-1-yl) ethane and its application as a ligand in the fabrication of metal complexes for olefin polymerization catalysts underline the potential of these compounds in industrial catalysis and material science (Lotfi et al., 2019).
Molecular Architecture and Coordination Chemistry
- Studies on the molecular bricklaying approach using protonated benzimidazole moieties from compounds similar to this compound as synthons for crystal engineering highlight the utility of these moieties in designing new molecular architectures through stacking interactions and hydrogen bonding (Matthews et al., 2003).
Propiedades
IUPAC Name |
2-methyl-1-[2-(2-methylpiperidin-1-yl)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-13-7-3-5-9-15(13)11-12-16-10-6-4-8-14(16)2/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJJHXUCQWRVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCN2CCCCC2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2468282.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2468283.png)
![Methyl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2468284.png)





![N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide](/img/structure/B2468292.png)
![2-[(4-Fluorosulfonyloxyanilino)methyl]-1-methylimidazole](/img/structure/B2468294.png)

![3-(4-bromophenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468297.png)

